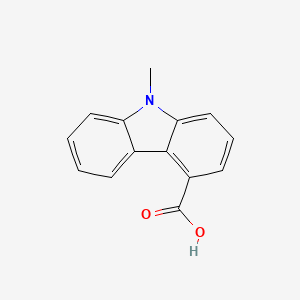
9-Methyl-9H-carbazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9H-carbazole-4-carboxylic acid is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-4-carboxylic acid typically involves the methylation of carbazole followed by carboxylation. One common method involves the use of methyl iodide and a base to introduce the methyl group at the nitrogen atom of carbazole. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups (using nitric acid).
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 9-Methyl-9H-carbazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives have shown promise in anticancer and antimicrobial research.
Industry: In the material sciences, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.
Mechanism of Action
The mechanism by which 9-Methyl-9H-carbazole-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. The exact pathways involved can vary, but often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 9-Ethyl-3-carbazolecarboxaldehyde
Comparison: Compared to its analogs, 9-Methyl-9H-carbazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the position of the carboxylic acid group can affect the compound’s electronic properties and its suitability for use in organic electronics.
Properties
CAS No. |
89374-78-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
9-methylcarbazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO2/c1-15-11-7-3-2-5-9(11)13-10(14(16)17)6-4-8-12(13)15/h2-8H,1H3,(H,16,17) |
InChI Key |
NWZQILSTWOUZJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



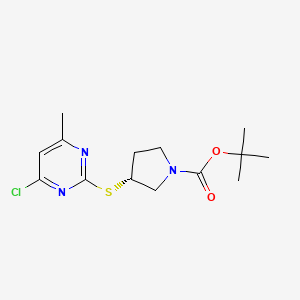
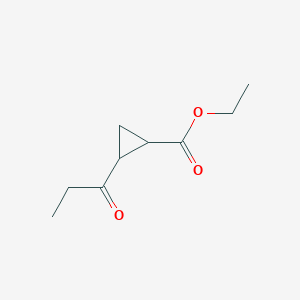
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
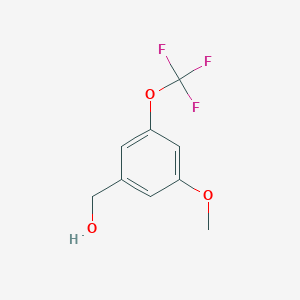

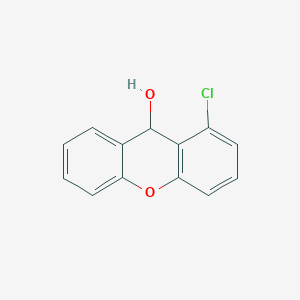
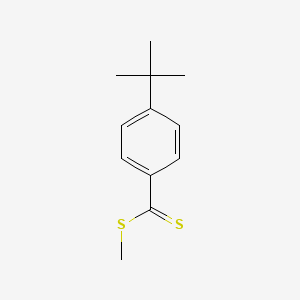
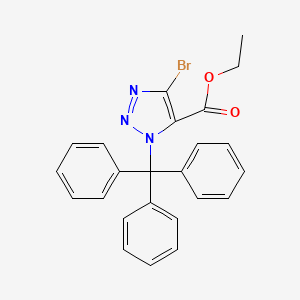
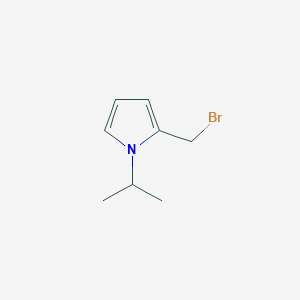
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)



